

# Application Notes & Protocols: E-7386 (Lenvatinib) in Combination with Immunotherapy

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## Compound of Interest

Compound Name: E-7386

Cat. No.: B1491352

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The agent **E-7386**, commercially known as Lenvatinib (LENVIMA®), is an orally administered, multiple-receptor tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant antitumor activity, particularly through its potent anti-angiogenic effects.[1]

Lenvatinib's mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFR1–3), fibroblast growth factor receptors (FGFR1–4), platelet-derived growth factor receptor alpha (PDGFR $\alpha$ ), and the KIT and RET proto-oncogenes.[2][3]

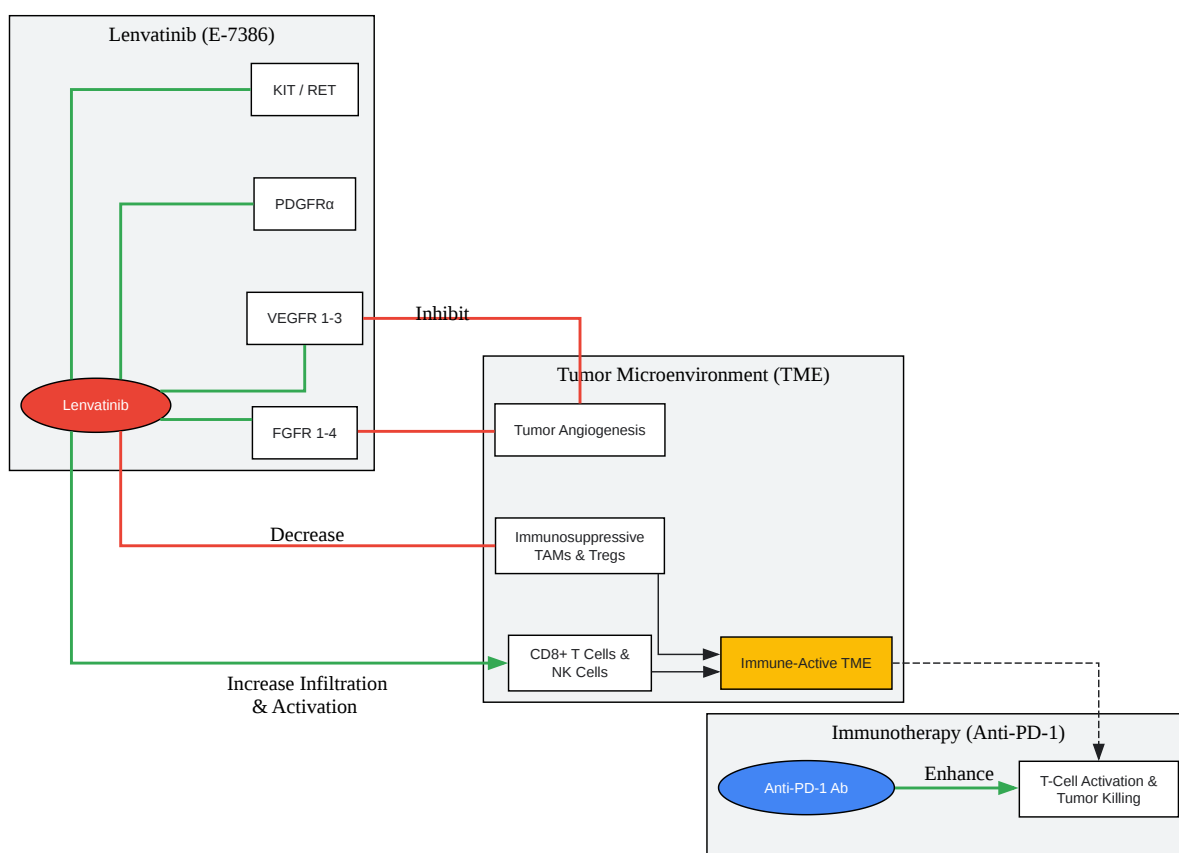
Recent research has revealed that Lenvatinib also modulates the tumor microenvironment (TME), making it a prime candidate for combination with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies.[3][4][5] This combination aims to synergistically enhance antitumor immunity by simultaneously targeting tumor angiogenesis and releasing the brakes on the host immune system. These application notes provide an overview of the mechanism, preclinical and clinical data, and key experimental protocols for studying the combination of Lenvatinib with immunotherapy.

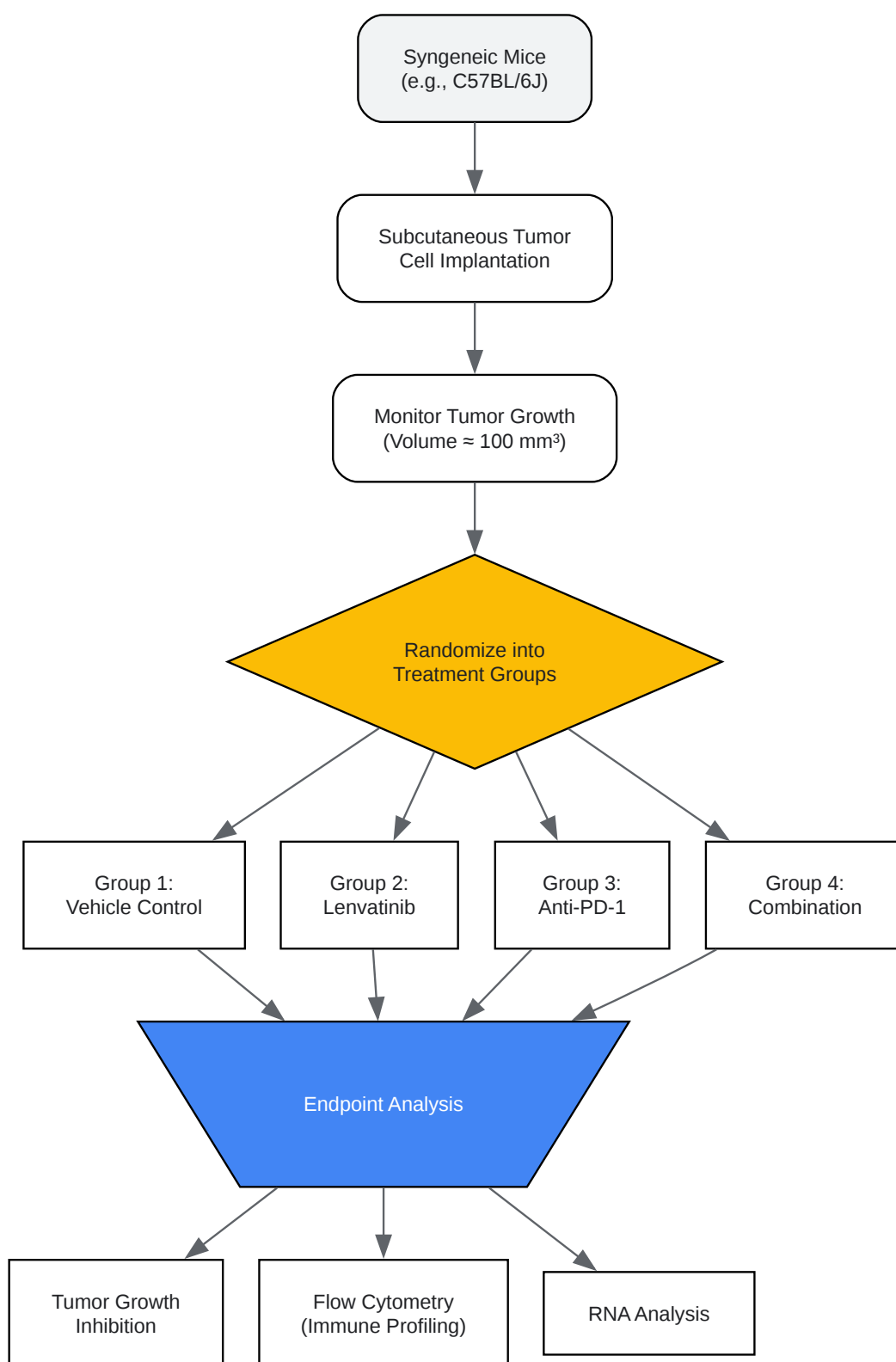
Note: The code **E-7386** has also been assigned to a newer, experimental CBP/ $\beta$ -catenin interaction inhibitor being tested in combination with Lenvatinib.[6][7] This document focuses on Lenvatinib (the original **E-7386**) in combination with immunotherapy.

## Mechanism of Action: Synergy of Lenvatinib and Immunotherapy

Lenvatinib exerts its effects on both tumor cells and the TME. Its primary anti-angiogenic action reduces the dense and abnormal vasculature of tumors.<sup>[1]</sup> This not only limits nutrient supply but also "normalizes" the remaining vessels, which can improve immune cell infiltration.<sup>[8]</sup>

Furthermore, Lenvatinib reshapes the immune landscape within the tumor. Preclinical studies have shown that it can decrease the population of immunosuppressive cells such as tumor-associated macrophages (TAMs) and regulatory T cells (Tregs).<sup>[5][9]</sup> Concurrently, it promotes the infiltration and activation of cytotoxic immune cells, including CD8+ T cells and Natural Killer (NK) cells, which are critical for attacking and destroying cancer cells.<sup>[4][10][11]</sup> By creating a more "immune-active" TME, Lenvatinib sensitizes tumors to the effects of ICIs like pembrolizumab (anti-PD-1), which work by restoring the tumor-killing function of exhausted T cells.<sup>[4][5]</sup>





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